molecular formula C13H12ClNO B5766508 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone

1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone

Cat. No.: B5766508
M. Wt: 233.69 g/mol
InChI Key: IETDYLXEBHMGCA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone is a heterocyclic compound featuring a pyridinone ring substituted with a 4-chlorophenyl group and two methyl groups at positions 2 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone typically involves the condensation of 4-chlorobenzaldehyde with acetone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogenating agents like bromine or chlorine

Major Products:

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

1-(4-Chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-1H-pyrrole
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole

Comparison: 1-(4-Chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. Compared to 1-(4-chlorophenyl)-1H-pyrrole, it has a different heterocyclic core, leading to variations in reactivity and biological activity. Similarly, 5-(4-chlorophenyl)-1,3,4-thiadiazole has a different ring system, resulting in unique applications and properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-2,6-dimethylpyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-7-13(16)8-10(2)15(9)12-5-3-11(14)4-6-12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETDYLXEBHMGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780783
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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